Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl-
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Overview
Description
Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- is an organic compound with a complex structure It is a derivative of cyclohexanone, featuring additional cyclohexylcarbonyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of cyclohexanone with cyclohexylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the cyclohexylcarbonyl group to the cyclohexanone ring. Subsequent methylation using methyl iodide and a strong base like sodium hydride can introduce the trimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a six-carbon ring.
Cyclohexanol: The alcohol derivative of cyclohexanone.
Cyclohexylcarboxylic acid: A carboxylic acid derivative with a cyclohexyl group.
Uniqueness
Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications.
Properties
CAS No. |
834900-56-0 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
6-(cyclohexanecarbonyl)-2,2,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C16H26O2/c1-11-9-10-16(2,3)15(18)13(11)14(17)12-7-5-4-6-8-12/h11-13H,4-10H2,1-3H3 |
InChI Key |
RGPCEEKSWSYKKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1C(=O)C2CCCCC2)(C)C |
Origin of Product |
United States |
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